Fluorescein-12-dutp
Descripción general
Descripción
Fluorescein-12-dUTP is a nucleotide designed for the enzymatic non-radioactive labeling of DNA during cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . It is incorporated as a substitute for its natural counterpart dTTP .
Synthesis Analysis
Fluorescein-12-dUTP can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment, and DNA Polymerase I .Molecular Structure Analysis
The molecular formula of Fluorescein-12-dUTP is C39H41N4O21P3 . It has a molecular weight of 994.69 g/mol .Chemical Reactions Analysis
Fluorescein-12-dUTP is used in various applications such as nonradioactive DNA labeling, random priming, PCR labeling, tailing, or nick translation . It replaces dTTP in the random primed DNA labeling reaction or in nick translation, as well as in the PCR .Physical And Chemical Properties Analysis
Fluorescein-12-dUTP is a yellow-orange solution with a concentration of 1.0 mM - 1.1 mM and a pH of 7.5 ±0.5 . It has spectroscopic properties with λ excitation at 492 nm, λ emission at 517 nm, and ε 83.0 L mmol -1 cm -1 (Tris-HCl pH 7.5) .Aplicaciones Científicas De Investigación
Application
Fluorescein-12-dUTP is used for nonradioactive DNA labeling . This is a safer alternative to radioactive isotopes for labeling DNA, reducing potential health risks associated with radioactive materials .
Method
Fluorescein-12-dUTP replaces dTTP in the random primed DNA labeling reaction or in nick translation . It can be incorporated into DNA during the polymerase chain reaction (PCR), allowing the resulting DNA to be detected using fluorescence .
Results
The use of Fluorescein-12-dUTP allows for the sensitive detection of specific DNA sequences without the need for radioactivity. This has broad applications in genetic research and diagnostics .
PCR Labeling
Application
Fluorescein-12-dUTP is used in PCR labeling . This allows for the detection and quantification of specific DNA sequences .
Method
During PCR, Fluorescein-12-dUTP is incorporated into the DNA as it is synthesized . The fluorescein label allows for the detection of the amplified DNA .
Results
PCR labeling with Fluorescein-12-dUTP allows for the sensitive and specific detection of DNA sequences. This is useful in a variety of applications, including genetic testing, forensics, and research .
Tailing
Application
Fluorescein-12-dUTP is used in tailing, a method used to add a homopolymeric tail to the 3’ end of a DNA molecule .
Method
In tailing, Fluorescein-12-dUTP is incorporated into the DNA by terminal transferase . This allows the tailed DNA to be detected using fluorescence .
Results
Tailing with Fluorescein-12-dUTP allows for the detection of specific DNA sequences and is used in various applications, including cloning and sequencing .
Nick Translation
Application
Fluorescein-12-dUTP is used in nick translation, a method used to label DNA .
Method
In nick translation, Fluorescein-12-dUTP is incorporated into DNA at the site of a nick . This allows the labeled DNA to be detected using fluorescence .
Results
Nick translation with Fluorescein-12-dUTP allows for the detection of specific DNA sequences. This is useful in a variety of applications, including in situ hybridization and blotting techniques .
cDNA Synthesis
Application
Fluorescein-12-dUTP is used in cDNA synthesis . This allows for the detection and quantification of specific RNA sequences .
Method
During cDNA synthesis, Fluorescein-12-dUTP is incorporated into the DNA as it is synthesized . The fluorescein label allows for the detection of the synthesized cDNA .
Results
cDNA synthesis with Fluorescein-12-dUTP allows for the sensitive and specific detection of RNA sequences. This is useful in a variety of applications, including gene expression studies and diagnostics .
Random Primed DNA Labeling
Application
Fluorescein-12-dUTP is used in random primed DNA labeling . This allows for the detection and quantification of specific DNA sequences .
Method
During random primed DNA labeling, Fluorescein-12-dUTP is incorporated into the DNA as it is synthesized . The fluorescein label allows for the detection of the labeled DNA .
Results
Random primed DNA labeling with Fluorescein-12-dUTP allows for the sensitive and specific detection of DNA sequences. This is useful in a variety of applications, including genetic testing, forensics, and research .
Fluorescence In Situ Hybridization (FISH)
Application
Fluorescein-12-dUTP is used in FISH, a technique used to detect and locate the presence or absence of specific DNA sequences on chromosomes .
Method
In FISH, Fluorescein-12-dUTP is incorporated into a probe that is complementary to the target DNA sequence . The probe is then hybridized to the target DNA and can be detected using fluorescence .
Results
FISH with Fluorescein-12-dUTP allows for the visualization of specific DNA sequences on chromosomes. This is useful in a variety of applications, including diagnostics and research .
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay
Application
Fluorescein-12-dUTP is used in the TUNEL assay, a method used to detect apoptotic cells that undergo extensive DNA degradation during the late stages of apoptosis .
Method
In the TUNEL assay, Fluorescein-12-dUTP is incorporated at the 3’ ends of the fragmented DNA by the enzyme terminal deoxynucleotidyl transferase (TdT) . The fluorescein label allows for the detection of the fragmented DNA, indicating apoptosis .
Results
The TUNEL assay with Fluorescein-12-dUTP allows for the detection of apoptotic cells. This is useful in a variety of applications, including research in cell death and drug discovery .
Microarray Labeling
Application
Fluorescein-12-dUTP is used in microarray labeling . This allows for the detection and quantification of gene expression .
Method
During microarray labeling, Fluorescein-12-dUTP is incorporated into cDNA during reverse transcription . The fluorescein-labeled cDNA is then hybridized to the microarray, allowing for the detection of gene expression .
Results
Microarray labeling with Fluorescein-12-dUTP allows for the sensitive and specific detection of gene expression. This is useful in a variety of applications, including gene expression studies and diagnostics .
DNA Microarrays
Application
Fluorescein-12-dUTP is used in DNA microarrays . This technique allows for the simultaneous analysis of the expression of thousands of genes .
Method
During the preparation of DNA microarrays, Fluorescein-12-dUTP is incorporated into cDNA during reverse transcription . The labeled cDNA is then hybridized to the microarray, allowing for the detection of gene expression .
Results
DNA microarrays with Fluorescein-12-dUTP allow for the sensitive and specific detection of gene expression. This is useful in a variety of applications, including gene expression studies and diagnostics .
In Situ Hybridization
Application
Fluorescein-12-dUTP is used in in situ hybridization . This technique allows for the detection of specific DNA or RNA sequences in cells or tissues .
Method
During in situ hybridization, Fluorescein-12-dUTP is incorporated into a probe that is complementary to the target sequence . The probe is then hybridized to the target sequence in the cells or tissues, allowing for its detection .
Results
In situ hybridization with Fluorescein-12-dUTP allows for the visualization of specific sequences in cells or tissues. This is useful in a variety of applications, including diagnostics and research .
Terminal Transferase in 3′-End Labeling and TUNEL
Application
Fluorescein-12-dUTP is used in terminal transferase in 3′-end labeling and TUNEL . These techniques allow for the detection of DNA fragmentation, a hallmark of apoptosis .
Method
During these procedures, Fluorescein-12-dUTP is incorporated at the 3’ ends of the fragmented DNA by the enzyme terminal deoxynucleotidyl transferase (TdT) . This allows for the detection of the fragmented DNA, indicating apoptosis .
Results
Terminal transferase in 3′-end labeling and TUNEL with Fluorescein-12-dUTP allow for the detection of apoptotic cells. This is useful in a variety of applications, including research in cell death and drug discovery .
Direcciones Futuras
Propiedades
IUPAC Name |
[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRZULTMFHDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N4O21P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-12-dutp |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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